An In-depth Technical Guide to the Physical Properties of 2-tert-Butylcyclohexyl Ethyl Carbonate
An In-depth Technical Guide to the Physical Properties of 2-tert-Butylcyclohexyl Ethyl Carbonate
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of chemical compounds utilized across the pharmaceutical and fragrance industries, a thorough understanding of a molecule's physical properties is paramount. These characteristics not only govern a substance's behavior and applicability but also provide critical insights for synthesis, formulation, and safety. This guide offers a comprehensive exploration of the core physical properties of 2-tert-butylcyclohexyl ethyl carbonate, a molecule of interest for its potential applications. By delving into the experimental methodologies for determining these properties and the scientific principles that underpin them, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge necessary for informed application and innovation.
Molecular Identity and Structure
2-tert-Butylcyclohexyl ethyl carbonate, identified by the CAS number 67801-64-3, is an organic ester with the molecular formula C₁₃H₂₄O₃[1][2]. Its molecular weight is approximately 228.33 g/mol [1][3]. The structure features a cyclohexane ring substituted with a bulky tert-butyl group at the 2-position and an ethyl carbonate group. This structural arrangement, particularly the presence of the tert-butyl group, significantly influences the molecule's physical and chemical behavior.
The molecular structure dictates the intermolecular forces at play, which in turn determine properties like boiling point and solubility. The ester group introduces polarity, while the large alkyl groups (tert-butyl and cyclohexyl) contribute to its lipophilicity.
Caption: Molecular structure of 2-tert-Butylcyclohexyl ethyl carbonate.
Key Physical Properties: A Quantitative Overview
A summary of the key physical properties of 2-tert-butylcyclohexyl ethyl carbonate is presented in the table below. These values are essential for predicting the compound's behavior in various experimental and industrial settings.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₂₄O₃ | [1][2] |
| Molecular Weight | 228.33 g/mol | [1][3] |
| Appearance | Colorless to pale yellow clear liquid | [] |
| Boiling Point | 306.2 °C at 760 mmHg | [] |
| Density | 0.96 g/cm³ | [] |
| Flash Point | 118 °C (closed cup) | [5] |
| Water Solubility | 2.601 mg/L at 25 °C (estimated) | [] |
| Solubility in Alcohol | Soluble | [5] |
Methodologies for Physical Property Determination
The accurate determination of physical properties is fundamental to chemical research. This section details the standard experimental protocols for measuring boiling point, density, and solubility, providing the causal reasoning behind the chosen methodologies.
Boiling Point Determination
The boiling point is a critical indicator of a liquid's volatility and the strength of its intermolecular forces. For a high-boiling liquid like 2-tert-butylcyclohexyl ethyl carbonate, several methods can be employed.
This is a common and accurate method for determining the boiling point of a liquid.
Protocol:
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Place a small volume of 2-tert-butylcyclohexyl ethyl carbonate in a distillation flask.
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Add a few boiling chips to ensure smooth boiling.
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Set up a simple distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.
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Heat the flask gently.
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Record the temperature at which the liquid boils and a steady stream of distillate is collected. This temperature is the boiling point.
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It is crucial to record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent. The observed boiling point can be corrected to the standard pressure of 760 mmHg using a pressure-temperature nomograph or the Clausius-Clapeyron equation[6].
Causality: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. The distillation method directly measures this equilibrium temperature.
Caption: Workflow for Boiling Point Determination via Distillation.
Density Determination
Density is a fundamental physical property that relates the mass of a substance to the volume it occupies.
This method is highly accurate for determining the density of liquids.
Protocol:
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Thoroughly clean and dry a pycnometer (a small glass flask with a precisely known volume).
-
Weigh the empty, dry pycnometer.
-
Fill the pycnometer with distilled water and weigh it to determine the mass of the water. This allows for the precise calibration of the pycnometer's volume at a given temperature.
-
Empty and dry the pycnometer, then fill it with 2-tert-butylcyclohexyl ethyl carbonate.
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Weigh the filled pycnometer to determine the mass of the sample.
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Calculate the density by dividing the mass of the sample by the volume of the pycnometer.
Causality: The pycnometer provides a highly accurate and reproducible volume, which is essential for a precise density measurement.
Solubility Determination
Solubility provides insights into the polarity and intermolecular interactions of a compound.
Protocol:
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To a small test tube, add a known volume (e.g., 1 mL) of the solvent of interest (e.g., water, ethanol, acetone, hexane).
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Add a small, measured amount of 2-tert-butylcyclohexyl ethyl carbonate (e.g., 10 mg).
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Vortex or shake the mixture vigorously for a set period.
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Visually inspect the solution for any undissolved solute. If the solution is clear, the compound is soluble.
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For a semi-quantitative measure, continue adding small, known amounts of the solute until saturation is reached (i.e., no more solute dissolves).
Causality: The principle of "like dissolves like" governs solubility. The high lipophilicity of 2-tert-butylcyclohexyl ethyl carbonate, due to its large nonpolar alkyl groups, suggests poor solubility in polar solvents like water and good solubility in nonpolar organic solvents. Its solubility in alcohols like ethanol is attributed to the ability of the ester group to form hydrogen bonds with the alcohol's hydroxyl group, alongside favorable van der Waals interactions with the alkyl chains[5].
Importance of Physical Properties in Scientific Applications
The physical properties of 2-tert-butylcyclohexyl ethyl carbonate are not mere data points; they are critical determinants of its utility in various scientific and industrial domains.
Drug Development
In the realm of drug development, physicochemical properties are foundational to a candidate's success.
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Solubility: A drug's aqueous solubility directly impacts its bioavailability. Poor water solubility can lead to low absorption from the gastrointestinal tract, diminishing therapeutic efficacy.
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Lipophilicity: The balance between hydrophilicity and lipophilicity, often quantified by the partition coefficient (LogP), governs a drug's ability to cross cell membranes and distribute throughout the body. The estimated LogP of 4.4 for 2-tert-butylcyclohexyl ethyl carbonate suggests high lipophilicity[3].
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Stability: The boiling point and flash point provide an indication of a compound's thermal stability, which is crucial for storage, handling, and formulation processes.
Fragrance and Flavor Industry
2-tert-Butylcyclohexyl ethyl carbonate is also used in the fragrance industry, where its physical properties are equally important[3][5][7].
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Volatility: The boiling point is directly related to a fragrance molecule's volatility, which determines its "note" (top, middle, or base) in a perfume composition. Higher boiling point compounds are less volatile and act as base notes, providing longevity to the scent.
-
Solubility: Fragrance compounds must be soluble in the carrier solvent, which is typically ethanol[8]. The good solubility of 2-tert-butylcyclohexyl ethyl carbonate in alcohol makes it suitable for such formulations[5].
Synthesis and Reactivity
A plausible synthetic route to 2-tert-butylcyclohexyl ethyl carbonate involves a two-step process analogous to the synthesis of similar esters[9].
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Hydrogenation of 2-tert-butylphenol: The starting material, 2-tert-butylphenol, is hydrogenated in the presence of a catalyst (e.g., Raney nickel) to produce 2-tert-butylcyclohexanol.
-
Esterification: The resulting 2-tert-butylcyclohexanol is then reacted with ethyl chloroformate in the presence of a base (e.g., pyridine) to yield 2-tert-butylcyclohexyl ethyl carbonate.
The reactivity of carbonate esters is generally characterized by their susceptibility to hydrolysis, especially under basic conditions, to yield the corresponding alcohol and bicarbonate. They are generally stable under neutral and mildly acidic conditions.
Caption: Plausible synthetic pathway for 2-tert-butylcyclohexyl ethyl carbonate.
Spectroscopic Characterization (Predicted)
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¹H NMR: The proton NMR spectrum is expected to show a complex multiplet for the cyclohexyl protons, a singlet for the nine protons of the tert-butyl group, a quartet for the methylene protons of the ethyl group, and a triplet for the methyl protons of the ethyl group.
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¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbons of the tert-butyl group, the cyclohexyl ring, the ethyl group, and a characteristic signal for the carbonyl carbon of the carbonate group in the range of 150-160 ppm.
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FTIR: The infrared spectrum would be characterized by strong C-O stretching bands for the ester group around 1250 cm⁻¹ and a strong C=O stretching band for the carbonyl group around 1740 cm⁻¹. The spectrum would also show C-H stretching vibrations for the alkyl groups below 3000 cm⁻¹.
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Mass Spectrometry: The mass spectrum would likely show a molecular ion peak at m/z 228. Key fragmentation patterns could include the loss of the ethoxycarbonyl group or the tert-butyl group.
Conclusion
This technical guide has provided a detailed overview of the core physical properties of 2-tert-butylcyclohexyl ethyl carbonate, emphasizing the experimental methodologies for their determination and their significance in scientific applications. A comprehensive understanding of these properties is indispensable for researchers and professionals working in drug development and the fragrance industry. The data and protocols presented herein serve as a valuable resource for guiding experimental design, ensuring safe handling and storage, and unlocking the full potential of this versatile molecule. Further research to obtain and publish detailed experimental spectroscopic data would be a valuable contribution to the scientific community.
References
- AK Scientific, Inc.
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ECHA. 2-tert-butylcyclohexyl ethyl carbonate. (n.d.). Retrieved from [Link]
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PubChem. 2-tert-butylcyclohexyl ethyl carbonate. (n.d.). Retrieved from [Link]
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Sciencemadness.org. Which formula do you use to correct boiling point depending on the atmospheric pressure. (2021). Retrieved from [Link]
Sources
- 1. 67801-64-3 CAS MSDS (2-tert-butylcyclohexyl ethyl carbonate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. ECHA CHEM [chem.echa.europa.eu]
- 3. 2-tert-butylcyclohexyl ethyl carbonate | 67801-64-3 [chemicalbook.com]
- 5. parchem.com [parchem.com]
- 6. Sciencemadness Discussion Board - Which formula do you use to correct boiling point depending on the atmospheric pressure - Powered by XMB 1.9.11 [sciencemadness.org]
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